methyl (1R,3S)-3-methylcyclopentane-1-carboxylate

Description

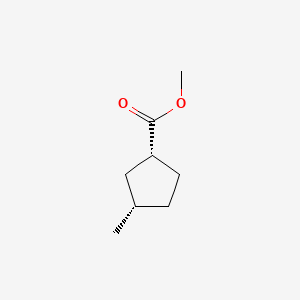

Methyl (1R,3S)-3-methylcyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a methyl group at the 3-position and a methoxycarbonyl ester at the 1-position. The compound’s cyclopentane ring adopts a puckered conformation, as described by Cremer-Pople coordinates , which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name |

methyl (1R,3S)-3-methylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKZTDHRSRGRJE-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1R,3S)-3-methylcyclopentane-1-carboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the hydrogenation of a suitable cyclopentane derivative under specific conditions to achieve the desired stereochemistry . The reaction often requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions: methyl (1R,3S)-3-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic chemistry, methyl (1R,3S)-3-methylcyclopentane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology and Medicine: Its structural features may allow it to interact with enzymes or receptors in a stereospecific manner, leading to the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (1R,3S)-3-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Effects : Bromomethyl and hydroxy groups increase polarity compared to the methyl group, altering solubility and reactivity. For example, the bromomethyl derivative (C₈H₁₃BrO₂) is highly reactive in alkylation reactions .

- Stereochemical Impact : The (1R,3S) configuration differentiates the target compound from diastereomers like (1S,3S)-3-methylcyclopentane-1-carbaldehyde, which has distinct NMR and conformational profiles .

Physicochemical Properties

Table 2: Comparative NMR Data (Selected Compounds)

Biological Activity

Methyl (1R,3S)-3-methylcyclopentane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound belongs to the class of cyclopentanoid compounds. Its molecular formula is , and it features a cyclopentane ring with a carboxylate group. The stereochemistry at the 1 and 3 positions contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. For instance, one method includes the use of lithium chloride in a Schlenk flask to facilitate the formation of the cyclopentane structure through a series of enzymatic reactions that involve oxidative adjustments and rearrangements .

Anticancer Properties

Research indicates that compounds with similar structural frameworks may possess anticancer activity. For instance, derivatives of cyclopentanoids have been shown to inhibit cell proliferation in various cancer cell lines . This suggests that this compound could be explored for its potential as an anticancer agent.

Case Study 1: Neurotrophic Activity

A study conducted on the effects of related compounds on fetal rat cortical neurons demonstrated that low concentrations (as low as 0.1 µmol/L) significantly enhanced neurite outgrowth. This finding indicates that this compound could similarly promote neuronal growth and survival .

| Compound | Concentration | Neurite Outgrowth Enhancement |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.1 µmol/L | Significant |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity

In vitro studies on structurally similar compounds have shown promising results in inhibiting cancer cell lines. For example, a derivative exhibited over 70% inhibition of proliferation in breast cancer cells at concentrations ranging from 10 to 50 µM . Further research is needed to evaluate the specific effects of this compound on various cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.